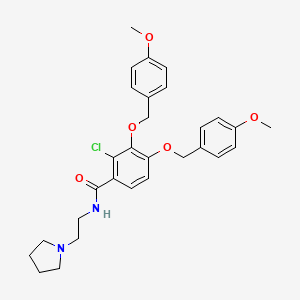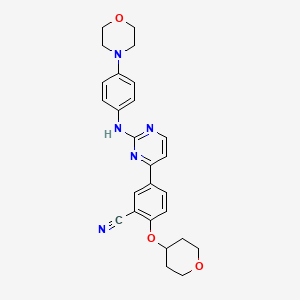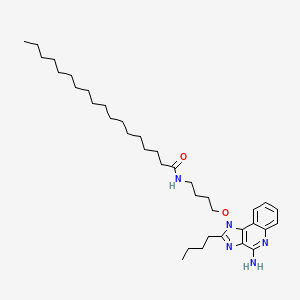
Telratolimod
Overview
Description
Telratolimod, also known as MEDI9197, is a synthetic compound that functions as an agonist for toll-like receptors 7 and 8 (TLR7/8). These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. This compound has shown significant potential in cancer immunotherapy due to its ability to stimulate the immune system and enhance antitumor activity .
Mechanism of Action
Target of Action
Telratolimod is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8) . These receptors play fundamental roles in the activation of the immune system .
Mode of Action
Upon intratumoral administration, this compound binds to and activates TLR7 and 8, thereby stimulating antigen-presenting cells (APCs), including dendritic cells (DCs) . This activation of DCs results in the production of proinflammatory cytokines, and the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may cause tumor cell lysis .
Biochemical Pathways
The activation of TLR7 and 8 by this compound leads to the stimulation of APCs, which in turn activates CTL and B-lymphocyte immune responses . This process involves the production of proinflammatory cytokines, which are key players in the immune response .
Pharmacokinetics
It’s known that this compound is administered intratumorally , suggesting that it is directly delivered to the site of action, potentially enhancing its bioavailability and effectiveness.
Result of Action
The activation of TLR7 and 8 by this compound leads to the stimulation of the immune system, specifically the activation of CTL and B-lymphocyte immune responses . This can result in the lysis of tumor cells , contributing to the compound’s potential immunostimulating and antitumor activities .
Biochemical Analysis
Biochemical Properties
Telratolimod plays a crucial role in biochemical reactions by interacting with toll-like receptors 7 and 8. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon binding to TLR7 and TLR8, this compound induces the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), interferon-alpha (IFN-α), and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells . This interaction enhances the body’s immune response against pathogens and tumors.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and peripheral blood mononuclear cells, this compound induces the production of pro-inflammatory cytokines, which are crucial for initiating immune responses . Additionally, this compound-loaded adipocytes have been shown to recruit and polarize tumor-associated macrophages towards a tumor-suppressive M1 phenotype, thereby enhancing anti-tumor immunity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to toll-like receptors 7 and 8. This binding triggers a cascade of signaling events that lead to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . This compound’s ability to activate both TLR7 and TLR8 results in a robust immune response, characterized by the secretion of IFN-α, IL-12, and IFN-γ . These cytokines play a pivotal role in enhancing the body’s defense mechanisms against infections and tumors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce sustained immune responses when administered intratumorally, leading to prolonged tumor suppression and enhanced survival in animal models . Rapid distribution into the systemic circulation can result in cytokine release syndromes, highlighting the importance of controlled release formulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a colon cancer mouse model, low doses of this compound combined with other immunotherapeutic agents have been shown to inhibit tumor growth and prolong survival . Higher doses may lead to adverse effects such as cytokine release syndrome, emphasizing the need for careful dosage optimization in therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its hydrophobic long-chain structure, which helps to prolong its release . This property allows for localized immune activation while minimizing systemic exposure. Injectable formulations of this compound have been designed to enhance its retention at the injection site, thereby reducing the risk of systemic cytokine storms and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is primarily within endosomal compartments, where toll-like receptors 7 and 8 are located. This localization is essential for its activity, as it allows this compound to effectively bind to these receptors and initiate immune signaling pathways. The compound’s hydrophobic long-chain structure also aids in its retention within these compartments, enhancing its immunostimulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Telratolimod is synthesized through a series of chemical reactions involving the formation of an imidazoquinoline core. The synthesis typically involves the following steps:
Formation of the imidazoquinoline core: This is achieved through a cyclization reaction involving an appropriate precursor.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards TLR7/8.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: Telratolimod undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the imidazoquinoline core .
Scientific Research Applications
Telratolimod has a wide range of scientific research applications, including:
Cancer Immunotherapy: this compound has shown significant antitumor activity by stimulating the immune system to target and destroy cancer cells. .
Vaccine Adjuvant: this compound is used as an adjuvant in vaccine formulations to enhance the immune response to antigens.
Infectious Disease Research: this compound is being investigated for its potential to enhance immune responses against various infectious diseases, including viral infections.
Inflammatory Diseases: Research is ongoing to explore the use of this compound in treating inflammatory diseases by modulating immune responses.
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of certain skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.
3M-052: A TLR7/8 agonist with potent antitumor activity, similar to Telratolimod.
Uniqueness of this compound: this compound is unique due to its dual activation of TLR7 and TLR8, which results in a more robust and comprehensive immune response compared to compounds that target only one of these receptors. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and other therapeutic areas .
Properties
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359993-59-1 | |
| Record name | MEDI-9197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELRATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Q1: How does Telratolimod exert its antitumor effects?
A: this compound functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].
Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in this compound's mechanism of action?
A: Recent research has explored the use of TAAs as delivery vehicles for this compound []. This strategy involves loading this compound into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by this compound, contributes to its antitumor activity [].
Q3: What evidence is there to support this compound's efficacy in preclinical models?
A: In a melanoma model, utilizing TAAs loaded with this compound demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that this compound, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)
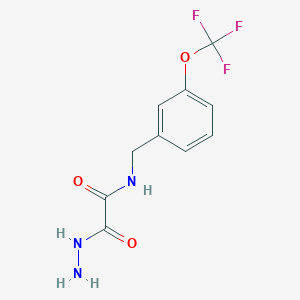
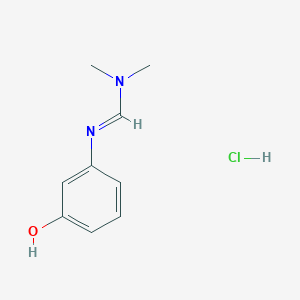
![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)

